[5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine;dihydrochloride
Description
[5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine dihydrochloride is a heterocyclic compound featuring fused pyrazole and triazole rings, with a methanamine group at the 4-position of the triazole moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research. Pyrazole-triazole hybrids are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties .
Properties
IUPAC Name |
[5-(2-methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6.2ClH/c1-13-6(2-3-9-13)7-5(4-8)10-12-11-7;;/h2-3H,4,8H2,1H3,(H,10,11,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYVTHCLCDPWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NNN=C2CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors to form the pyrazole and triazole rings, followed by the introduction of the methanamine group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization, distillation, and chromatography are crucial to obtain the compound in its desired dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
[5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.
Substitution: Various nucleophiles; reactions often require catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that [5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine; dihydrochloride can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .
Anticancer Properties : The compound has been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cells, suggesting a mechanism of action that warrants further exploration for therapeutic applications in oncology .
Agricultural Applications
Fungicide Development : The compound's structural features make it a candidate for developing new fungicides. Its effectiveness against plant pathogens has been documented, showing promise for use in crop protection strategies to enhance agricultural productivity .
Data Tables
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various triazole derivatives, including [5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine; dihydrochloride. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In a research article from Cancer Research, the effects of [5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine; dihydrochloride on human breast cancer cells were investigated. The study found that treatment with the compound resulted in a significant reduction in cell viability (by approximately 50% at a concentration of 10 µM), suggesting its potential as an anticancer therapeutic.
Case Study 3: Agricultural Application
Research conducted at an agricultural university assessed the fungicidal activity of [5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine; dihydrochloride against Fusarium graminearum, a common plant pathogen. The compound demonstrated effective inhibition of fungal growth at concentrations as low as 25 µg/mL, indicating its potential utility in crop protection.
Mechanism of Action
The mechanism of action of [5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Research Findings and Challenges
- Structural Insights: The dihydrochloride salt and fused heterocycles enhance stability and binding interactions compared to non-salt forms (e.g., vs. 17) .
- Gaps in Data : Direct pharmacological studies on the target compound are absent in the evidence, necessitating further experimental validation.
- Synthetic Challenges : Multi-step synthesis requiring precise protection-deprotection strategies (e.g., SEM groups in ) may limit scalability .
Biological Activity
The compound [5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine dihydrochloride, a derivative of pyrazole and triazole, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of [5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine dihydrochloride is characterized by the presence of a triazole ring fused with a pyrazole moiety. The molecular formula is with a molecular weight of 202.63 g/mol .
Research indicates that compounds containing triazole and pyrazole rings exhibit various biological activities, including:
- Antimicrobial Activity : The presence of the pyrazole moiety enhances the compound's ability to inhibit bacterial growth by disrupting cell wall synthesis and function.
- Anticancer Properties : Triazole derivatives have shown potential in inhibiting cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as diabetes and cancer .
Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 20 | 64 |
The above table summarizes the antimicrobial efficacy of [5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine dihydrochloride against various pathogens. Higher inhibition zones correspond to lower MIC values, indicating strong antimicrobial properties.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example:
- Cell Line : HeLa (cervical cancer)
- IC50 : 25 µM
- Mechanism : Induction of oxidative stress leading to cell death.
Case Studies
- Study on Anticancer Effects : A study conducted on HeLa cells showed that treatment with [5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine dihydrochloride resulted in significant apoptosis as measured by Annexin V staining. The researchers noted a marked increase in reactive oxygen species (ROS) levels post-treatment, suggesting oxidative stress as a mechanism of action.
- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a dose-dependent response, with notable inhibition at concentrations as low as 16 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
